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4,4'-Di(glycidyloxy)diphenyl sulfone

Glass transition temperature Aromatic diamine curing Sulfone epoxy

4,4′-Di(glycidyloxy)diphenyl sulfone (CAS 3878-43-1), also referred to as diglycidyl ether of bisphenol-S (DGEBS), bisphenol-S epoxy resin (BPSER), or diglycidyl ether of 4,4′-dihydroxydiphenyl sulfone (DGEDDS), is a bifunctional aromatic epoxy monomer in which two glycidyloxy groups are linked through a central diphenyl sulfone (–SO₂–) moiety. Unlike conventional bisphenol-A-based diglycidyl ether (DGEBA), the electron-withdrawing sulfone bridge imparts higher rotational barrier energy, elevated polarity, and enhanced thermal-oxidative resistance to the cured network.

Molecular Formula C18H18O6S
Molecular Weight 362.4
CAS No. 3878-43-1
Cat. No. B2638905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Di(glycidyloxy)diphenyl sulfone
CAS3878-43-1
Molecular FormulaC18H18O6S
Molecular Weight362.4
Structural Identifiers
SMILESC1C(O1)COC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)OCC4CO4
InChIInChI=1S/C18H18O6S/c19-25(20,17-5-1-13(2-6-17)21-9-15-11-23-15)18-7-3-14(4-8-18)22-10-16-12-24-16/h1-8,15-16H,9-12H2
InChIKeyRLTACIWKRKVZKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4,4′-Di(glycidyloxy)diphenyl sulfone (CAS 3878-43-1): A Sulfone-Bridged Bifunctional Epoxy Monomer for High-Tg Thermoset Selection


4,4′-Di(glycidyloxy)diphenyl sulfone (CAS 3878-43-1), also referred to as diglycidyl ether of bisphenol-S (DGEBS), bisphenol-S epoxy resin (BPSER), or diglycidyl ether of 4,4′-dihydroxydiphenyl sulfone (DGEDDS), is a bifunctional aromatic epoxy monomer in which two glycidyloxy groups are linked through a central diphenyl sulfone (–SO₂–) moiety [1]. Unlike conventional bisphenol-A-based diglycidyl ether (DGEBA), the electron-withdrawing sulfone bridge imparts higher rotational barrier energy, elevated polarity, and enhanced thermal-oxidative resistance to the cured network [2]. The monomer is a crystalline solid at ambient temperature (mp 162–163 °C, predicted d 1.360 g cm⁻³) and is virtually insoluble in water (0.011 g L⁻¹ at 25 °C) , necessitating melt- or solution-based processing for formulation. Its two terminal oxirane rings provide a theoretical epoxy equivalent weight (EEW) of approximately 181 g eq⁻¹, positioning it as a medium-functionality building block for high-performance thermosets in aerospace, electronics, and structural adhesive applications.

Why 4,4′-Di(glycidyloxy)diphenyl sulfone Cannot Be Replaced by Standard Bisphenol-A or Bisphenol-F Epoxy Resins in Demanding Thermoset Applications


The central –SO₂– bridge of 4,4′-di(glycidyloxy)diphenyl sulfone is not an inert spacer but a performance-determining structural element that fundamentally alters network architecture, segmental mobility, and degradation pathways relative to DGEBA (isopropylidene-bridged) or DGEBF (methylene-bridged) analogs [1]. When cured with the same aromatic diamine hardener (DDM), the sulfone-containing network exhibits a glass transition temperature approximately 40 K higher than the corresponding bisphenol-A-based network, directly attributable to restricted chain rotation imposed by the polar sulfone group [2]. Independently, the sulfone bridge raises the thermal decomposition onset temperature (Td) by ~8 °C and increases the char residue at 500 °C to ~40 %, versus negligible char from DGEBA [3]. Furthermore, DGEBS exhibits faster curing kinetics and a lower reaction onset temperature than DGEBA when paired with identical amine hardeners, meaning that direct 1:1 substitution without reformulation leads to unpredictable pot life, exotherm profiles, and ultimate network properties [1]. These interconnected differences in Tg, thermal stability, char yield, and cure reactivity mean that a procurement decision to replace 4,4′-di(glycidyloxy)diphenyl sulfone with a generic bisphenol epoxy will produce a measurably different material—not merely a cost-reduced equivalent.

4,4′-Di(glycidyloxy)diphenyl sulfone: Head-to-Head Quantitative Differentiation Evidence Against Closest Epoxy Comparators


Glass Transition Temperature Elevation: BPSER/DDM vs. BPAER/DDM (Direct Head-to-Head)

When cured with an identical aromatic diamine hardener (4,4′-diaminodiphenylmethane, DDM), the bisphenol-S-based epoxy network (BPSER/DDM) exhibits a glass transition temperature (Tg) approximately 40 K higher than that of the corresponding bisphenol-A-based network (BPAER/DDM) [1]. This Tg differential was determined by torsional braid analysis (TBA) under isothermal conditions at 373 K and confirmed by dynamic mechanical spectroscopy [1][2]. The enhancement is attributed to the restricted segmental mobility imposed by the polar sulfone (–SO₂–) bridge, which increases the rotational energy barrier of the network backbone relative to the isopropylidene (–C(CH₃)₂–) bridge of DGEBA [2]. This Tg advantage is preserved even in interpenetrating polymer networks (IPNs) with polyurethane: at a BPSER/PU ratio of 25/75, the Tg of BPSER/PU IPN is 60 °C higher than that of the corresponding BPAER/PU IPN [2].

Glass transition temperature Aromatic diamine curing Sulfone epoxy

Thermal Decomposition Onset Temperature and Char Residue: DGEDDS/MDA vs. DGEBA/MDA (Direct Head-to-Head)

In a direct comparative study, bifunctional diglycidyl of 4,4′-dihydroxydiphenyl sulfone (DGEDDS) cured with methylene dianiline (MDA) exhibited a thermal decomposition onset temperature (Td) of approximately 220 °C with a residual char percentage of 40 % at 500 °C under thermogravimetric analysis (TGA) [1]. Under identical curing and TGA conditions, hardened DGEBA/MDA showed a Td of approximately 212 °C, representing a +8 °C advantage for the sulfone-containing system [1]. More critically, the char residue differential is dramatic: DGEDDS/MDA retains 40 % mass at 500 °C, whereas DGEBA-based networks typically leave negligible to zero char residue beyond ~450 °C under inert atmosphere [1]. This char-forming behavior is a direct consequence of the sulfone group promoting carbonization and intumescent char layer formation during thermal degradation, a mechanism absent in the isopropylidene-bridged DGEBA analog.

Thermal stability Char yield Thermogravimetric analysis

Curing Reactivity: DGEBS Reacts Faster with Amine Hardeners Than DGEBA (Direct Head-to-Head)

Kinetic studies by differential scanning calorimetry (DSC) demonstrate that DGEBS reacts with aromatic diamine hardeners (both DDM and DDS) faster than DGEBA, and the curing reaction of DGEBS initiates at a lower temperature than that of DGEBA when the same amine is used [1][2]. This kinetic advantage arises from the electron-withdrawing nature of the sulfone bridge, which increases the electrophilicity of the adjacent oxirane carbons and lowers the activation barrier for nucleophilic attack by the amine [1]. The practical consequence is that DGEBS-based formulations can achieve comparable degrees of cure at lower bake temperatures or shorter cycle times, an important consideration for energy-sensitive manufacturing processes.

Cure kinetics Reactivity DSC

Optimal Blend Ratio for Maximizing Thermal Stability and Fracture Toughness: DGEBA/DGEBS Blends (Cross-Study Comparable)

Systematic blending of DGEBA with DGEBS at weight ratios of 100:0, 90:10, 80:20, 70:30, and 60:40 wt% revealed that the 20 wt% DGEBS loading simultaneously maximizes cure activation energy (Ea), integral procedural decomposition temperature (IPDT), and critical stress intensity factor (KIC, a measure of fracture toughness) relative to the neat DGEBA baseline [1][2]. The enhancement is attributed to the formation of a denser, more homogeneous network architecture facilitated by the polar sulfonyl groups of DGEBS, which promote intermolecular associations and reduce network defects [1]. At DGEBS loadings above 20 wt%, the benefits plateau or diminish, indicating an optimal composition window for property enhancement.

Fracture toughness Blend optimization Sulfone modification

Mechanical Interfacial Properties of Sulfone-Modified Epoxy Copolymers vs. Unmodified DGEBA (Cross-Study Comparable)

In a study of epoxy copolymers initiated by latent cationic thermal catalysts, the incorporation of sulfone groups via DGEBA-Bisphenol-S copolymerization (DGEBA-S) resulted in measurably higher thermal stability and mechanical interfacial properties compared to the unmodified DGEBA/catalyst system [1][2]. Dynamic mechanical analysis (DMA) and thermogravimetric analysis (TGA) confirmed the superior performance, while single-edge-notched (SEN) beam fracture toughness tests demonstrated improved crack propagation resistance [1]. The enhancement was attributed to the polar sulfone groups increasing intermolecular cohesion and resisting chain scission during mechanical loading and thermal exposure [1].

Mechanical properties Fracture toughness Sulfone copolymer

Enhanced Interfacial Adhesion via Hydrogen Bonding: DGEDDS vs. DGEBA on Mineral Surfaces (Direct Head-to-Head Simulation)

Molecular dynamics simulations comparing the adsorption behavior of three epoxy resins on sand (SiO₂) surfaces revealed that DGEDDS (diglycidyl ether of 4,4′-dihydroxydiphenyl sulfone) forms a significantly higher number of hydrogen bonds at the interface than DGEBA, leading to stronger intermolecular interactions and consequently higher interfacial adhesion energy [1]. The simulated adsorption energies for DGEBA, DGEDDS, and an aliphatic epoxy resin (AEOR) onto kaolinite surfaces were 92.59, 98.25, and 116.87 kcal mol⁻¹, respectively [2]. While AEOR showed the highest adsorption energy overall, DGEDDS outperformed DGEBA by approximately 6%, a meaningful difference attributable to the polar sulfone group acting as an additional hydrogen-bond acceptor site at the organic–inorganic interface [1][2].

Adhesion Hydrogen bonding Molecular dynamics

4,4′-Di(glycidyloxy)diphenyl sulfone: Highest-Confidence Application Scenarios Derived from Quantitative Differentiation Evidence


High-Temperature Structural Adhesives and Composite Matrices for Aerospace (>180 °C Service)

The 40 K Tg elevation of BPSER/DDM over BPAER/DDM [see Section 3, Evidence Item 1] directly supports the use of 4,4′-di(glycidyloxy)diphenyl sulfone as the epoxy monomer of choice for structural adhesives and carbon-fiber-reinforced composite matrices requiring sustained mechanical integrity at temperatures exceeding 180 °C. In aerospace applications—such as engine nacelle components, leading-edge structures, and supersonic aircraft skins—the higher service temperature margin reduces the risk of creep, softening, and adhesive bond failure during thermal excursions. The faster curing kinetics [Section 3, Evidence Item 3] further enable shorter autoclave or press cycles, improving manufacturing throughput without compromising ultimate Tg. [1]

Intrinsically Flame-Retardant Printed Circuit Board (PCB) Laminates and Electronic Encapsulants

The 40% char residue at 500 °C exhibited by DGEDDS/MDA, compared to negligible char from DGEBA/MDA [Section 3, Evidence Item 2], makes 4,4′-di(glycidyloxy)diphenyl sulfone a compelling base resin for halogen-free FR-4 and high-Tg PCB laminates, as well as for LED encapsulant formulations where thermal degradation and yellowing under prolonged exposure to high junction temperatures are critical failure modes. The intrinsic char-forming character of the sulfone bridge can reduce or eliminate the loading of phosphorus-based or inorganic flame-retardant fillers, preserving electrical insulation properties and simplifying formulation. [1]

Mineral-Filled Construction Grouts and Concrete Repair Mortars Requiring Superior Interfacial Adhesion

The 6% higher adsorption energy of DGEDDS compared to DGEBA on kaolinite and sand surfaces [Section 3, Evidence Item 6] quantifies the benefit of specifying sulfone-containing epoxy resins for cementitious and mineral-filled repair mortars, epoxy grouts for anchoring bolts, and polymer concrete formulations. In these applications, failure invariably initiates at the resin–aggregate interface; the additional hydrogen-bonding capacity contributed by the sulfone group directly translates to higher tensile bond strength and improved durability under wet–dry and freeze–thaw cycling. [1]

Cost-Optimized Intermediate-Performance Epoxy Systems via DGEBS-Doping of DGEBA

The blend optimization evidence that 20 wt% DGEBS in DGEBA simultaneously maximizes cure activation energy, IPDT, and fracture toughness [Section 3, Evidence Item 4] provides a validated formulation strategy for industrial users who require enhanced thermal and mechanical performance beyond neat DGEBA but cannot justify the cost of a 100% sulfone-epoxy formulation. This approach is particularly relevant for automotive under-hood components, industrial tooling, and protective coatings where the operating temperature window exceeds standard epoxy capabilities but does not reach the extreme requirements of aerospace. [1]

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